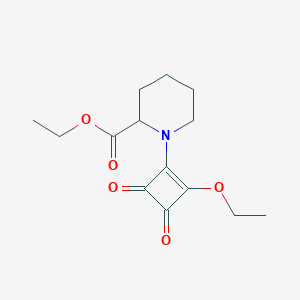![molecular formula C17H20N2O4S B7879781 4-{[(Quinolin-8-ylsulfonyl)amino]methyl}cyclohexanecarboxylic acid](/img/structure/B7879781.png)
4-{[(Quinolin-8-ylsulfonyl)amino]methyl}cyclohexanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(Quinolin-8-ylsulfonyl)amino]methyl}cyclohexanecarboxylic acid is a complex organic compound that features a quinoline moiety, a sulfonyl group, and a cyclohexane carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Quinolin-8-ylsulfonyl)amino]methyl}cyclohexanecarboxylic acid typically involves multiple steps, starting with the preparation of the quinoline derivative. One common method involves the Friedländer synthesis, which combines aniline derivatives with ketones under acidic conditions to form the quinoline core . The sulfonylation of the quinoline derivative can be achieved using sulfonyl chlorides in the presence of a base such as pyridine . The final step involves the coupling of the sulfonylated quinoline with cyclohexanecarboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-{[(Quinolin-8-ylsulfonyl)amino]methyl}cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas with palladium catalyst
Substitution: Amines, thiols
Major Products
Oxidation: Quinoline N-oxide derivatives
Reduction: Aminoquinoline derivatives
Substitution: Various substituted quinoline derivatives
Applications De Recherche Scientifique
4-{[(Quinolin-8-ylsulfonyl)amino]methyl}cyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonyl group.
Medicine: Explored for its antimicrobial and antimalarial properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 4-{[(Quinolin-8-ylsulfonyl)amino]methyl}cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The sulfonyl group can form covalent bonds with enzyme active sites, inhibiting their activity. These interactions can lead to the compound’s antimicrobial and antimalarial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Hydroxyquinoline: Known for its metal-chelating properties and use in antiseptics.
Quinoline-8-thiol: Used in the synthesis of metal complexes with luminescent properties.
4-Hydroxy-2-quinolones: Exhibits various biological activities, including antibacterial and antifungal properties.
Uniqueness
4-{[(Quinolin-8-ylsulfonyl)amino]methyl}cyclohexanecarboxylic acid is unique due to its combination of a quinoline moiety with a sulfonyl group and a cyclohexane carboxylic acid group. This unique structure allows it to interact with a variety of biological targets and exhibit a broad spectrum of biological activities.
Propriétés
IUPAC Name |
4-[(quinolin-8-ylsulfonylamino)methyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c20-17(21)14-8-6-12(7-9-14)11-19-24(22,23)15-5-1-3-13-4-2-10-18-16(13)15/h1-5,10,12,14,19H,6-9,11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCNNJIKGZEWDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CNS(=O)(=O)C2=CC=CC3=C2N=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(1-acetyl-5-bromo-2,3-dihydro-1H-indol-6-yl)sulfonyl]propanoic acid](/img/structure/B7879701.png)
![Propionic acid, 3-(benzo[1,2,5]oxadiazole-4-sulfonylamino)-](/img/structure/B7879707.png)
![4-{[(Thien-2-ylsulfonyl)amino]methyl}cyclohexanecarboxylic acid](/img/structure/B7879715.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-(4-methoxyphenyl)glycine](/img/structure/B7879728.png)


![[Methyl-(quinoline-8-sulfonyl)-amino]-acetic acid](/img/structure/B7879756.png)
![{[(2-Methyl-1,3-benzothiazol-6-yl)sulfonyl]amino}(phenyl)acetic acid](/img/structure/B7879769.png)
![4-({[2-(Cyclohexylamino)-3,4-dioxocyclobut-1-EN-1-YL]amino}methyl)benzoic acid](/img/structure/B7879777.png)

![4-({[(1,3,3-trimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B7879801.png)
![N-[(2-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-6-yl)sulfonyl]-beta-alanine](/img/structure/B7879811.png)
![4-{[ethyl(3-methylphenyl)amino]sulfonyl}-1-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B7879819.png)
